Tirofiban Hydrochloride, a synthetic molecule, serves as a potent antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. [] This receptor plays a critical role in platelet aggregation, the process by which platelets clump together to form a blood clot. [] Due to its ability to inhibit platelet aggregation, Tirofiban Hydrochloride has been a subject of extensive scientific research, particularly in cardiovascular studies.
Tirofiban hydrochloride is synthesized from intermediates such as 4-(4-pyridyl) butyryl chloride. Its classification as a glycoprotein IIb/IIIa antagonist places it among critical therapeutic agents in cardiology, particularly for patients undergoing coronary interventions. The compound is marketed under the brand name AGGRASTAT and is administered intravenously.
The synthesis of tirofiban hydrochloride involves several key steps, which can be summarized as follows:
Tirofiban hydrochloride has a complex molecular structure characterized by the following features:
The structural formula indicates that tirofiban contains multiple functional groups essential for its interaction with the glycoprotein IIb/IIIa receptor on platelets, thus inhibiting platelet aggregation effectively .
Tirofiban hydrochloride undergoes various chemical reactions, primarily focusing on its stability and degradation pathways. Notably:
Tirofiban exerts its pharmacological effects by selectively inhibiting the glycoprotein IIb/IIIa receptor on platelets. This receptor plays a crucial role in platelet aggregation by binding fibrinogen and other adhesive proteins. By blocking this receptor, tirofiban prevents the cross-linking of platelets, thereby reducing thrombus formation.
Key points regarding its mechanism include:
Tirofiban hydrochloride exhibits several notable physical and chemical properties:
Tirofiban hydrochloride finds extensive applications in clinical settings:
Tirofiban hydrochloride monohydrate is chemically designated as N-(butylsulfonyl)-O-[4-(4-piperidinyl)butyl]-L-tyrosine monohydrochloride monohydrate. Its molecular formula is C₂₂H₃₉ClN₂O₆S, with a molecular weight of 495.08 g/mol [5] [8]. The compound features a stereogenic center at the C2 position of the tyrosine moiety, conferring an (S)-configuration critical for biological activity. Key structural elements include:
Table 1: Physicochemical Properties of Tirofiban HCl
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₂₂H₃₉ClN₂O₆S | Hydrated form [5] |
Molecular Weight | 495.08 g/mol | Monoisotopic mass [8] |
Water Solubility | ~0.003 mg/mL | Predicted [5] |
pKa (acidic) | ~3.17 | Carboxylic acid group [5] |
pKa (basic) | ~10.21 | Piperidine nitrogen [5] |
Protein Binding | 65% | In plasma [4] |
Appearance | White solid | Crystalline [8] |
The compound exhibits pH-dependent solubility, with higher solubility in acidic conditions due to protonation of the piperidine nitrogen. Its log P value of ~0.6 (predicted) indicates moderate hydrophilicity, consistent with its parenteral formulation requirements [5].
Industrial synthesis of tirofiban HCl involves a multi-step sequence emphasizing stereocontrol and impurity management. Key stages include:
Industrial optimizations focus on:
The (S)-enantiomer of tirofiban is the sole therapeutically active form, as it mimics the spatial orientation of the Arg-Gly-Asp (RGD) motif in fibrinogen. Critical aspects include:
Industrial processes employ chiral resolution techniques during intermediate stages to minimize racemization. Crystallization diastereomers (e.g., with chiral amines) may be used if enantiomeric purity deviates [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7